molecular formula C12H13ClN4O B2367214 2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide CAS No. 2411309-43-6

2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2367214
CAS No.: 2411309-43-6
M. Wt: 264.71
InChI Key: XQWCYQPKRNOMAN-UHFFFAOYSA-N
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Description

2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a chloro group and a carboxamide group, which is further linked to an ethylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Ethylimidazole Moiety: The synthesis begins with the preparation of 1-ethylimidazole, which can be achieved through the alkylation of imidazole with ethyl halides under basic conditions.

    Pyridine Ring Functionalization: The pyridine ring is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro substituent at the desired position.

    Amide Bond Formation: The final step involves the coupling of the chlorinated pyridine derivative with the ethylimidazole moiety. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base to form the carboxamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the imidazole ring, which can be oxidized to form N-oxides or reduced to form dihydroimidazole derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of dihydroimidazole derivatives.

    Hydrolysis: Formation of pyridine-3-carboxylic acid and 1-ethylimidazole.

Scientific Research Applications

2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is explored for its use in the synthesis of novel polymers and materials with specific electronic properties.

    Chemical Biology: The compound serves as a probe in chemical biology to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism by which 2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or bind to G-protein coupled receptors (GPCRs).

    Pathways Involved: By interacting with these targets, the compound can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[(1-methylimidazol-2-yl)methyl]pyridine-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group on the imidazole ring.

    2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position of the pyridine ring.

    2-Bromo-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide: Similar structure but with a bromo group instead of a chloro group on the pyridine ring.

Uniqueness

2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. The presence of the ethyl group on the imidazole ring can also affect its pharmacokinetic properties, such as solubility and metabolic stability.

Properties

IUPAC Name

2-chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O/c1-2-17-7-6-14-10(17)8-16-12(18)9-4-3-5-15-11(9)13/h3-7H,2,8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWCYQPKRNOMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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